[4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone
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Overview
Description
[4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a morpholine ring, a chlorophenyl group, and a methylsulfonyl benzoyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.
Addition of the Methylsulfonyl Benzoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
[4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-morpholino-1,4-naphthoquinone
- 2-(4-Chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline
Uniqueness
Compared to similar compounds, [4-(4-chlorophenyl)-5-(4-morpholinyl)-2-thienyl][4-(methylsulfonyl)phenyl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClNO4S2 |
---|---|
Molecular Weight |
462 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-5-morpholin-4-ylthiophen-2-yl]-(4-methylsulfonylphenyl)methanone |
InChI |
InChI=1S/C22H20ClNO4S2/c1-30(26,27)18-8-4-16(5-9-18)21(25)20-14-19(15-2-6-17(23)7-3-15)22(29-20)24-10-12-28-13-11-24/h2-9,14H,10-13H2,1H3 |
InChI Key |
RTOMPIPQTIQPIJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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